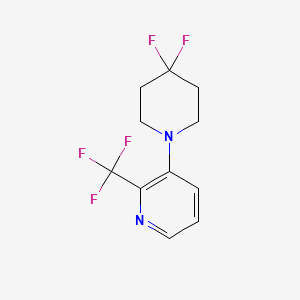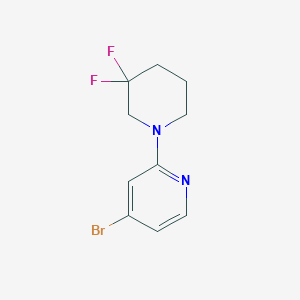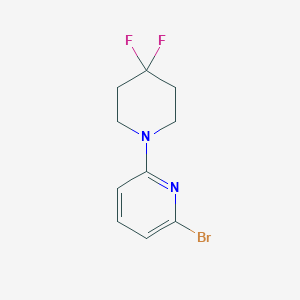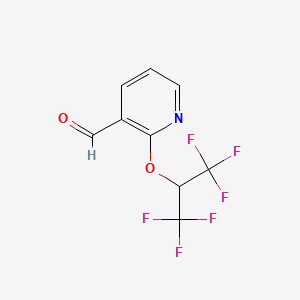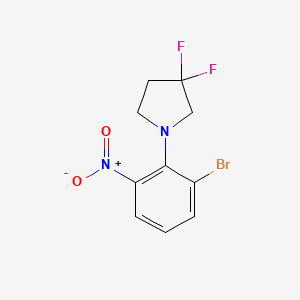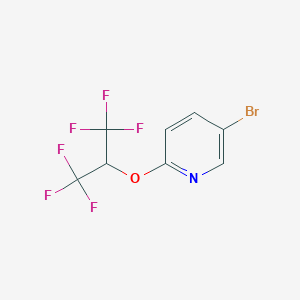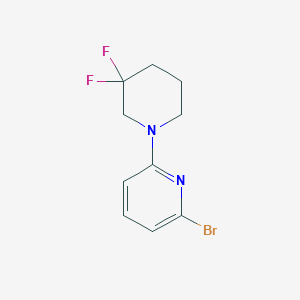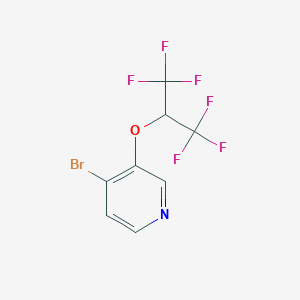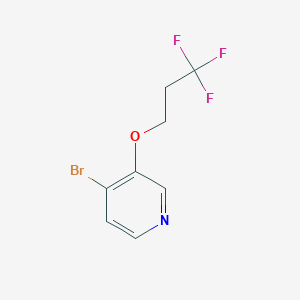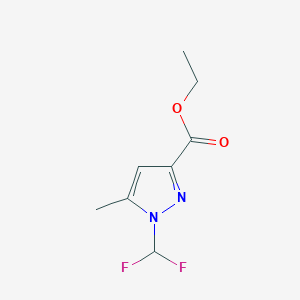
1-(二氟甲基)-5-甲基-1H-吡唑-3-羧酸乙酯
描述
Ethyl 1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylate is a chemical compound that has garnered significant interest in various fields of scientific research. This compound features a pyrazole ring substituted with difluoromethyl, methyl, and ethyl ester groups. Its unique structure imparts distinct chemical properties, making it valuable in synthetic chemistry and various industrial applications.
科学研究应用
Ethyl 1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
作用机制
Target of Action
Ethyl 1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylate is a chemical compound used commercially as an intermediate to several fungicides . The primary target of this compound is the enzyme succinate dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle, also known as the Krebs cycle, which is central to cellular respiration and energy production.
Mode of Action
The compound acts by inhibiting the activity of succinate dehydrogenase This inhibition disrupts the normal functioning of the citric acid cycle, thereby affecting the energy production in the cells
Biochemical Pathways
The inhibition of succinate dehydrogenase affects the citric acid cycle, a crucial biochemical pathway in cells. This cycle is responsible for the conversion of carbohydrates, fats, and proteins into carbon dioxide and water, releasing energy in the process. Disruption of this cycle can lead to a decrease in energy production and can have downstream effects on various cellular processes .
Result of Action
The inhibition of succinate dehydrogenase by Ethyl 1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylate can lead to a decrease in energy production in cells. This can affect various cellular processes and can lead to cell death, making the compound effective as a fungicide .
Action Environment
The action, efficacy, and stability of Ethyl 1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylate can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other chemicals can affect the compound’s stability and activity. Additionally, the compound’s environmental impact is a significant consideration. A green and cost-competitive route for the production of this compound has been developed, displaying significantly lower environmental impact .
生化分析
Biochemical Properties
Ethyl 1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to changes in metabolic pathways and biochemical processes .
Cellular Effects
The effects of Ethyl 1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylate on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases involved in cell signaling, leading to altered gene expression patterns and metabolic fluxes . These changes can impact cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, Ethyl 1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylate exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to changes in its efficacy and potency . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of Ethyl 1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
Ethyl 1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. For instance, the compound can affect the activity of enzymes involved in the synthesis and degradation of various biomolecules, leading to changes in metabolic homeostasis . These interactions are essential for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of Ethyl 1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported into cells via specific membrane transporters and then distributed to various organelles where it exerts its effects . Understanding these processes is crucial for predicting the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of Ethyl 1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylate is an important factor that influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, nucleus, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of difluoroacetoacetic acid ethyl ester with triethyl orthoformate in the presence of acetic anhydride, followed by treatment with methyl hydrazine. This sequence forms the pyrazole ring with the desired substituents .
Industrial Production Methods: For large-scale production, the synthesis has been optimized by various chemical companies. The process involves the initial formation of the pyrazole ring, followed by hydrolysis and purification steps to yield the final product .
化学反应分析
Types of Reactions: Ethyl 1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups .
相似化合物的比较
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- Isopyrazam
- Sedaxane
- Bixafen
- Fluxapyroxad
- Benzovindiflupyr
Comparison: Ethyl 1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications .
属性
IUPAC Name |
ethyl 1-(difluoromethyl)-5-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O2/c1-3-14-7(13)6-4-5(2)12(11-6)8(9)10/h4,8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQNVDGRDZJBHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


